1-(2-Phenylcyclopentyl)ethanamine
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Overview
Description
1-(2-Phenylcyclopentyl)ethanamine is an organic compound that belongs to the class of arylcyclohexylamines. It is known for its psychoactive properties and has been studied for various applications in scientific research. The compound features a phenyl group attached to a cyclopentyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopentyl)ethanamine typically involves the following steps:
Formation of Cyclopentyl Phenyl Ketone: This can be achieved by hydrolyzing 2-cyclopentyl benzoylacetate in basic solvents.
Reductive Amination: The cyclopentyl phenyl ketone is then subjected to reductive amination using ammonia or an amine source in the presence of reducing agents such as lithium tetrahydridoaluminate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylcyclopentyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium tetrahydridoaluminate and sodium borohydride are used.
Substitution: Halogenating agents and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of cyclopentyl phenyl ketone or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.
Medicine: Explored for potential therapeutic applications, although its psychoactive nature limits its use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylcyclopentyl)ethanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin and dopamine receptors, leading to altered neurotransmission and psychoactive effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on the central nervous system.
Comparison with Similar Compounds
- 1-(1-Phenylcyclopentyl)methylamine
- 2-Phenylethylamine
- N-Methyl-1-(3-trifluoromethyl)phenylmethanamine
Comparison: 1-(2-Phenylcyclopentyl)ethanamine is unique due to its specific structural arrangement, which imparts distinct psychoactive properties. Compared to similar compounds, it has a higher affinity for certain neurotransmitter receptors, making it more potent in its effects .
Properties
IUPAC Name |
1-(2-phenylcyclopentyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPUDWPPMMGLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936693-17-2 |
Source
|
Record name | 1-(2-phenylcyclopentyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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